![molecular formula C10H5BrF3NO2 B15290910 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one](/img/structure/B15290910.png)
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one
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Overview
Description
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5BrF3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethoxy group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 8-(trifluoromethoxy)quinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Another method involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple 6-bromoquinoline with a trifluoromethoxy-substituted phenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination or cross-coupling reactions. The choice of method depends on the availability of starting materials and the desired scale of production. The reactions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, potassium carbonate, toluene or ethanol.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a quinoline derivative that has potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom at the sixth position and a trifluoromethoxy group at the eighth position of the quinoline ring gives this compound unique chemical properties. The trifluoromethoxy group is electron-withdrawing, which can significantly affect the compound's reactivity and biological activity.
Potential Applications
- Pharmaceuticals : Quinoline derivatives are known for their potential antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethoxy group may enhance these activities by improving bioavailability and metabolic stability. Research suggests that similar compounds have shown promising results against various cancer cell lines and microbial strains, suggesting that this compound could be a candidate for further pharmacological evaluation.
- Drug Discovery Programs: Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The trifluoromethoxy group may enhance binding affinity and selectivity towards these targets, making it a valuable candidate for further investigation in drug discovery programs.
- Agrochemicals and Materials Science: Quinoline derivatives are widely studied for their potential applications in agrochemicals and materials science.
Structural Similarity
Several compounds share structural similarities with this compound:
Compound Name | Key Differences |
---|---|
6-Bromoquinolin-4(1H)-one | Lacks trifluoromethoxy group |
8-Methylquinolin-4(1H)-one | Lacks bromine and trifluoromethoxy groups |
4-(Trifluoromethyl)quinolin-2(1H)-one | Lacks bromine and methyl groups |
2-Bromo-6-(trifluoromethyl)quinoline | Different position of bromine and trifluoromethyl groups |
3-Bromo-8-(trifluoromethyl)quinoline | Different position of bromine |
Mechanism of Action
The mechanism of action of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-(trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-Bromo-8-methoxyquinoline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the quinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Biological Activity
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₅BrF₃NO, with a molecular weight of approximately 292.052 g/mol. The compound features a bromine atom at the sixth position and a trifluoromethoxy group at the eighth position of the quinoline ring, which significantly influences its chemical properties and biological activity.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, potentially leading to inhibition of specific pathways associated with cellular proliferation and microbial growth .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that trifluoromethylated quinolines can inhibit Gram-positive bacteria such as Staphylococcus aureus and exhibit activity against drug-resistant strains . The unique structural features contribute to its efficacy by altering membrane permeability or inhibiting essential bacterial enzymes.
Anticancer Activity
This compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation in colorectal cancer (DLD-1 and HCT-116) and breast cancer (MCF-7 and MDA-MB-231) models . The compound's mechanism may involve the modulation of topoisomerase activity, which is crucial for DNA replication and repair.
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to understand how modifications to the quinoline structure affect biological activity. For instance:
These findings suggest that electron-withdrawing groups like bromine enhance the compound's potency against microbial and cancerous cells.
Case Studies
- Antimycobacterial Activity : A study assessed the compound's efficacy against Mycobacterium tuberculosis. The results demonstrated significant inhibition, suggesting potential as a lead compound for new antimycobacterial agents .
- In Vitro Cancer Studies : In vitro assays indicated that compounds similar to this compound exhibited growth inhibition rates ranging from 71.94% to 95.36% against colorectal cancer cell lines after 24 hours of treatment . This highlights the compound's potential in cancer therapeutics.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into binding interactions between this compound and target proteins involved in disease pathways. These studies support the hypothesis of its role as an inhibitor in various cellular processes .
Properties
Molecular Formula |
C10H5BrF3NO2 |
---|---|
Molecular Weight |
308.05 g/mol |
IUPAC Name |
6-bromo-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-5-3-6-7(16)1-2-15-9(6)8(4-5)17-10(12,13)14/h1-4H,(H,15,16) |
InChI Key |
OJYSOXRCYCZIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2OC(F)(F)F)Br |
Origin of Product |
United States |
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